molecular formula C15H10N2O3S B2663934 5-nitro-N-phenyl-1-benzothiophene-2-carboxamide CAS No. 477847-42-0

5-nitro-N-phenyl-1-benzothiophene-2-carboxamide

Cat. No. B2663934
CAS RN: 477847-42-0
M. Wt: 298.32
InChI Key: VGJQBULWAVUUNC-UHFFFAOYSA-N
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Description

“5-nitro-N-phenyl-1-benzothiophene-2-carboxamide” is a chemical compound with the CAS Number: 477847-42-0. It has a molecular weight of 298.32 and its IUPAC name is 5-nitro-N-phenyl-1-benzothiophene-2-carboxamide . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for “5-nitro-N-phenyl-1-benzothiophene-2-carboxamide” is 1S/C15H10N2O3S/c18-15(16-11-4-2-1-3-5-11)14-9-10-8-12(17(19)20)6-7-13(10)21-14/h1-9H,(H,16,18) . This code provides a standard way to encode the compound’s molecular structure and formula.

Scientific Research Applications

Anticancer Research

5-nitro-N-phenyl-1-benzothiophene-2-carboxamide has shown potential as an anticancer agent. Its structure allows it to interact with various cellular targets, potentially inhibiting the growth of cancer cells. Research has indicated that benzothiophene derivatives can induce apoptosis and inhibit cell proliferation in certain cancer cell lines . This makes it a promising candidate for further development in cancer therapeutics.

Antimicrobial Applications

This compound has also been studied for its antimicrobial properties. Benzothiophene derivatives, including 5-nitro-N-phenyl-1-benzothiophene-2-carboxamide, have demonstrated activity against a range of bacterial and fungal pathogens . Their ability to disrupt microbial cell walls and interfere with essential biological processes makes them valuable in the development of new antimicrobial agents.

Organic Electronics

In the field of organic electronics, 5-nitro-N-phenyl-1-benzothiophene-2-carboxamide is explored for its use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The unique electronic properties of benzothiophene derivatives contribute to their high charge mobility and stability, which are crucial for the performance of these devices .

Photovoltaic Cells

The compound is also investigated for its application in photovoltaic cells, particularly in dye-sensitized solar cells (DSSCs). Its ability to absorb light and convert it into electrical energy makes it a potential candidate for improving the efficiency of solar cells . The structural modifications of benzothiophene derivatives can enhance their light-harvesting capabilities and stability under solar irradiation.

Environmental Applications

Lastly, the compound is explored for its environmental applications, particularly in the degradation of pollutants. Benzothiophene derivatives can act as catalysts in the breakdown of harmful chemicals in the environment, contributing to pollution control and environmental remediation.

Recent strategies in the synthesis of thiophene derivatives A brief review of the biological potential of indole derivatives [Benzothieno3,2-bbenzothiophene-based dyes](https://pubs.rsc.org/en/content/articlelanding/2022/cp/d2cp01934e) 1-benzothiophene | Sigma-Aldrich - MilliporeSigma : Recent strategies in the synthesis of thiophene derivatives : [Benzothieno3,2-bbenzothiophene-based dyes](https://pubs.rsc.org/en/content/articlelanding/2022/cp/d2cp01934e) : A brief review of the biological potential of indole derivatives : 1-benzothiophene | Sigma-Aldrich - MilliporeSigma

Safety And Hazards

The safety information available for “5-nitro-N-phenyl-1-benzothiophene-2-carboxamide” indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

5-nitro-N-phenyl-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O3S/c18-15(16-11-4-2-1-3-5-11)14-9-10-8-12(17(19)20)6-7-13(10)21-14/h1-9H,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGJQBULWAVUUNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC3=C(S2)C=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-nitro-N-phenyl-1-benzothiophene-2-carboxamide

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